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Compound of Interest

Compound Name: 2-Methoxy-5-methylpyridin-4-ol

Cat. No.: B13659552

Get Quote

Technical Guide for Medicinal Chemists & Process Engineers

Executive Summary
4-Hydroxy-2-methoxy-5-methylpyridine (Cngcontent-ng-c1989010908="" _nghost-ng-

c2127666394="" class="inline ng-star-inserted">

H

NO

) represents a critical scaffold in medicinal chemistry, characterized by a trisubstituted pyridine
ring. Its utility stems from the interplay between the electron-donating methoxy group at C2, the
ionizable hydroxyl group at C4, and the steric bulk of the methyl group at C5. This specific
substitution pattern modulates the pKa and lipophilicity of the pyridine core, making it a
valuable intermediate for optimizing drug-target interactions, particularly in fragment-based
drug discovery (FBDD).

Structural Dynamics & Tautomerism
The reactivity and spectroscopic signature of this compound are defined by its tautomeric

equilibrium. Unlike simple pyridines, the presence of substituents at the 2- and 4-positions

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b13659552#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13659552?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


introduces a competition between the hydroxy-pyridine (lactim) and pyridone (lactam) forms.

The Tautomeric Equilibrium
While the C2-position is "locked" as a methoxy ether, the C4-hydroxyl group is capable of

tautomerization. In solution, particularly in polar solvents like DMSO or methanol, the

compound exists in equilibrium between the 4-hydroxypyridine form and the 4-pyridone form

(specifically, 2-methoxy-5-methylpyridin-4(1H)-one).

Aromaticity vs. Dipole: The 4-hydroxypyridine form retains full aromaticity of the pyridine ring.

However, the 4-pyridone form is stabilized by the significant resonance energy of the amide-

like (vinylogous amide) system and strong intermolecular hydrogen bonding.

Impact of C2-Methoxy: The electron-donating methoxy group at C2 increases electron

density on the ring nitrogen, potentially destabilizing the N-H bond of the pyridone form

compared to an unsubstituted 4-pyridone. Nevertheless, experimental evidence for similar

systems suggests the 4-pyridone form often predominates in the solid state and polar media.

Visualization of Tautomeric Pathways
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Figure 1: Tautomeric equilibrium shifting between the aromatic hydroxy form and the polar

pyridone form.

Spectroscopic Characterization
Precise structural assignment requires analyzing the distinct signals arising from the

asymmetric substitution.

Nuclear Magnetic Resonance (NMR) Analysis
The following chemical shifts are predicted based on substituent increments and analogous

structures in deuterated chloroform (CDCl
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) and DMSO-d

.

Table 1: Predicted

H NMR Data (400 MHz, DMSO-d

)
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Position Moiety
Shift (

ppm)
Multiplicity

Coupling (

Hz)

Structural
Insight

NH / OH N-H / O-H 11.0 - 12.5 Broad Singlet -

Highly

dependent on

concentration

and tautomer;

indicates H-

bonding.

C6-H Aromatic H 7.60 - 7.80 Singlet -

Deshielded

by adjacent

Nitrogen;

appears as

singlet due to

C5-Me

blocking.

C3-H
Vinyl/Aromati

c H
5.80 - 6.10 Singlet -

Shielded by

adjacent C2-

OMe and C4-

OH/C=O.

Diagnostic for

4-pyridone

character.

C2-OMe Methoxy 3.80 - 3.90 Singlet -

Characteristic

sharp singlet

for methoxy

group.

C5-Me Methyl 1.95 - 2.05 Singlet -

Slightly

shielded by

the aromatic

current;

diagnostic for

C5

substitution.
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Table 2: Predicted

C NMR Data

Position
Shift (

ppm)
Assignment Note

C4 170 - 175
Carbonyl-like character (if

pyridone) or phenolic C-OH.

C2 163 - 165
Deshielded by Oxygen (OMe)

and Nitrogen.

C6 140 - 145
Typical

-carbon in pyridine.

C5 110 - 115
Substituted by methyl;

-position.

C3 95 - 105

Highly shielded due to ortho-

electron donation from OMe

and OH.

OMe 53 - 55 Methoxy carbon.

Me 12 - 15 Methyl carbon.

Mass Spectrometry (MS)
Molecular Ion: [M+H]

= 140.07 m/z.

Fragmentation:

Loss of Methyl radical (-15).

Loss of Carbon Monoxide (-28) typical for phenols/pyridones.
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Loss of Formaldehyde (-30) from the methoxy group is possible under high energy

collision.

Synthetic Pathways
Synthesis of 2-methoxy-4-hydroxypyridines requires careful regiocontrol to distinguish between

the 2- and 4-positions, which are both activated toward nucleophilic attack in precursor

molecules.

Retrosynthetic Strategy
The most robust route involves Nucleophilic Aromatic Substitution (S

Ar) on a di-halogenated pyridine precursor.

Target: 4-Hydroxy-2-methoxy-5-methylpyridine.[1]

Precursor: 2,4-Dichloro-5-methylpyridine.

Differentiation: The C4-chlorine is generally more reactive toward nucleophiles than the C2-

chlorine due to less steric hindrance and electronic factors (intermediate Meisenheimer

complex stability). However, to get the 2-methoxy and 4-hydroxy pattern, one must either:

Selectively hydrolyze C4 first, then methoxylate C2 (difficult).

Preferred Route: Selectively methoxylate C2 (requires blocking C4 or exploiting specific

conditions) or, more commonly, convert a 2-methoxy-4-aminopyridine via diazotization.

Recommended Laboratory Protocol
Route: Conversion via Diazotization of 4-Amino precursor (High Fidelity).

Step 1: Synthesis of 2-Methoxy-5-methyl-4-nitropyridine

Reagents: 2-Chloro-5-methyl-4-nitropyridine, NaOMe, MeOH.

Mechanism: S

Ar displacement of the 2-chloro group. The nitro group at C4 strongly activates the ring.
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Conditions: 0°C to RT, 2 hours.

Step 2: Reduction to Aniline

Reagents: H

, Pd/C or Fe/NH

Cl.

Product: 4-Amino-2-methoxy-5-methylpyridine.

Step 3: Diazotization and Hydrolysis (The Critical Step)

Reagents: NaNO

, H

SO

(aq), 0°C -> Reflux.

Mechanism: Formation of the diazonium salt followed by water attack and loss of N

.

Outcome: Yields 4-Hydroxy-2-methoxy-5-methylpyridine.[1]

Synthesis Workflow Diagram
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Start: 2-Chloro-5-methyl-4-nitropyridine

Step 1: S_NAr (Methoxylation)
Reagent: NaOMe / MeOH, 0°C

Intermediate: 2-Methoxy-5-methyl-4-nitropyridine

Step 2: Nitro Reduction
Reagent: H2, Pd/C

Intermediate: 4-Amino-2-methoxy-5-methylpyridine

Step 3: Diazotization & Hydrolysis
Reagent: NaNO2, H2SO4, Heat

Target: 4-Hydroxy-2-methoxy-5-methylpyridine

Click to download full resolution via product page

Figure 2: Step-wise synthetic pathway leveraging the activating power of the nitro group for

regioselectivity.

Reactivity & Medicinal Utility
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Chemical Reactivity Profile
Electrophilic Substitution: The C3 position is highly electron-rich (ortho to both OH and OMe).

It is susceptible to halogenation or formylation (Vilsmeier-Haack), allowing further

functionalization.

O-Alkylation vs N-Alkylation: Treating the compound with an alkyl halide (R-X) and base can

lead to mixtures of O-alkylation (at C4-oxygen) and N-alkylation (at Ring Nitrogen).

Control: Use Ag

CO

to favor O-alkylation. Use NaH/DMF to favor N-alkylation (pyridone formation).

Drug Development Applications
This scaffold serves as a bioisostere for quinolones or coumarins.

Kinase Inhibitors: The pyridone/hydroxypyridine motif can function as a hinge-binder, forming

hydrogen bonds with the ATP-binding site of kinases (e.g., donor-acceptor motif).

Proton Pump Inhibitors (PPIs): Substituted pyridines are the core of the "prazole" class

drugs. While Omeprazole uses a methoxy-methyl-pyridine, the specific arrangement of 4-OH

allows for the synthesis of novel prodrugs or metabolites.

Experimental Protocol: Diazotization Hydrolysis
Standard Operating Procedure (SOP) for Research Scale (1g)

Preparation: Dissolve 4-amino-2-methoxy-5-methylpyridine (1.0 g, 7.2 mmol) in 10%

aqueous H

SO

(15 mL). Cool the solution to 0–5°C in an ice bath.

Diazotization: Dropwise add a solution of NaNO
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(0.6 g, 8.7 mmol) in water (2 mL), maintaining the internal temperature below 5°C. Stir for 30
minutes. The solution should turn clear/yellowish.

Hydrolysis: Gently warm the solution to room temperature, then heat to reflux (100°C) for 1

hour. Nitrogen gas evolution will be observed.

Work-up: Cool to room temperature. Neutralize carefully with saturated NaHCO

solution to pH ~6-7.

Extraction: Extract with Ethyl Acetate (3 x 20 mL). The product may have low solubility; if

precipitation occurs upon neutralization, filter the solid directly.

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography

(DCM:MeOH 95:5).

Validation: Verify structure via

H NMR (DMSO-d

). Look for the loss of the NH

signal and appearance of the broad OH/NH pyridone signal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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